molecular formula C15H10F3N3OS B3140875 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 478048-36-1

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

Cat. No.: B3140875
CAS No.: 478048-36-1
M. Wt: 337.3 g/mol
InChI Key: MMZZTTTWXJQDOG-UHFFFAOYSA-N
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Description

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide is a complex organic compound with the molecular formula C₁₅H₁₀F₃N₃OS. This compound is notable for its unique structure, which includes a trifluoromethyl group and a thieno[3,2-b]pyridine core.

Properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3OS/c16-15(17,18)9-6-10-12(20-7-9)11(8-4-2-1-3-5-8)13(23-10)14(22)21-19/h1-7H,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZZTTTWXJQDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the formation of the carbohydrazide moiety. Reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative .

Scientific Research Applications

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • **Thieno[3,2-d]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

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